molecular formula C14H16N2O2 B1297336 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester CAS No. 89193-18-0

3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester

Cat. No. B1297336
CAS RN: 89193-18-0
M. Wt: 244.29 g/mol
InChI Key: BUIZDUYEIRRDAV-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester is an organic compound that belongs to the class of phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .


Synthesis Analysis

The synthesis of pyrazole derivatives has been extensively studied. For instance, 3,5-substituted pyrazole derivatives can be synthesized in good yield by the treatment of terminal alkynes with aromatic aldehyde, molecular iodine, and hydrazines . Another method involves the condensation of a chalcone with p-((t-butyl)phenyl)hydrazine in the presence of copper triflate and 1-butyl-3-methylimidazolium hexafluorophosphate .


Molecular Structure Analysis

The molecular structure of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester can be represented by the formula C14H16N2O2 . The InChI representation of the molecule is InChI=1S/C14H16N2O2/c1-4-18-14(17)13-10(2)15-16(11(13)3)12-8-6-5-7-9-12/h5-9H,4H2,1-3H3 .


Chemical Reactions Analysis

The chemical reactions involving pyrazole derivatives are diverse. For instance, the ring-closure is performed using the Vilsmeier–Haack formylation reaction .


Physical And Chemical Properties Analysis

The molecular weight of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester is 244.29 g/mol . It has a XLogP3 value of 3.1, indicating its lipophilicity . The compound has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The exact mass and monoisotopic mass of the compound are 244.121177757 g/mol . The topological polar surface area is 44.1 Ų .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Processes : This compound can be synthesized from ethyl or methyl 3-oxoalkanoates reacting with N,N-dimethylformamide dimethyl acetal, producing a series of ethyl or methyl 2-dimethylaminomethylene-3-oxoalkanoates. These react with phenylhydrazine to afford esters of 5-substituted 1-phenyl-1H-pyrazole-4-carboxylic acids in high yields. These esters can then be hydrolyzed to the relative carboxylic acids, which are further converted to 5-substituted 1-phenyl-1H-pyrazoles (Menozzi, Mosti, & Schenone, 1987).

Potential Pharmacological Applications

  • Analgesic and Anti-inflammatory Properties : A study synthesized a series of 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters, including a compound closely related to 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester. These compounds demonstrated significant analgesic and anti-inflammatory activities, suggesting potential medicinal applications (Gokulan, Jayakar, Alagarsamy, & Solomon, 2012).

Applications in Nonlinear Optics

  • Nonlinear Optical Materials : Certain derivatives of 1-phenyl-1H-pyrazole-4-ethyl carboxylates, including compounds structurally related to the subject chemical, have shown potential as nonlinear optical (NLO) materials. These compounds exhibit significant optical nonlinearity, making them candidates for optical limiting applications (Chandrakantha et al., 2013).

Future Directions

The future directions in the research of pyrazole derivatives are promising. Given their diverse biological activities, these compounds are potential candidates for the development of new therapeutic agents . Further studies are needed to explore their potential applications in medicine and other fields.

properties

IUPAC Name

ethyl 3,5-dimethyl-1-phenylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-4-18-14(17)13-10(2)15-16(11(13)3)12-8-6-5-7-9-12/h5-9H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUIZDUYEIRRDAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1C)C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90349672
Record name 3,5-DIMETHYL-1-PHENYL-1H-PYRAZOLE-4-CARBOXYLIC ACID ETHYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90349672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester

CAS RN

89193-18-0
Record name 3,5-DIMETHYL-1-PHENYL-1H-PYRAZOLE-4-CARBOXYLIC ACID ETHYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90349672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Similar to Example 1, phenyl hydrazine (7.5 mmol, 0.8 g) and 2-acetyl-3-oxo-butyric acid ethyl ester (7.5 mmol, 1.3 g) were mixed in a solution of 50% pyridine in ethanol. The solvents were removed under vacuum and the oil resuspended in chloroform. The resulting suspension was washed with 5% sodium bicarbonate, 5% hydrochloric acid, and then brine. The organic layer was dried over NaSO4, the solids filtered, and the solvents removed under vacuum. The crude material was purified over silica gel to yield the named product as an oil. 1H-NMR (CDCl3, ppm): 1.37 t (3H); 2.51 s (6H); 4.32 q (2H); 7.42 bs (5H).
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0.8 g
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1.3 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
GL Card, L Blasdel, BP England, C Zhang… - Nature …, 2005 - nature.com
Cyclic nucleotide phosphodiesterases (PDEs) comprise a large family of enzymes that regulate a variety of cellular processes. We describe a family of potent PDE4 inhibitors …
Number of citations: 267 www.nature.com
H Jhoti, AR Leach, KYJ Zhang, MV Milburn… - Structure-Based Drug …, 2007 - Springer
The high attrition rate in modern drug discovery places a premium on the identification of high quality lead compounds (Milne, 2001). These compounds should not only possess …
Number of citations: 11 link.springer.com
MD Houslay, P Schafer, KYJ Zhang - Drug discovery today, 2005 - Elsevier
Cyclic AMP (cAMP) is a key second messenger in all cells. It is compartmentalized within cells and its levels are controlled, as a result of spatially discrete signaling cassettes controlling …
Number of citations: 723 www.sciencedirect.com
KYJ Zhang, PN Ibrahim, S Gillette… - Expert opinion on …, 2005 - Taylor & Francis
Phosphodiesterase-4 (PDE4) is the predominant enzyme in some specific cell types that is responsible for the degradation of the second messenger, cAMP. Consequently, PDE4 plays …
Number of citations: 98 www.tandfonline.com
DF Wyss, HL Eaton - Frontiers in Drug Design & Discovery …, 2007 - ingentaconnect.com
Fragment-based lead discovery is a recent approach in which much lower molecular weight compounds are screened relative to those in high throughput screening campaigns. In …
Number of citations: 11 www.ingentaconnect.com
C Chen, Q Feng, Q Liu, L Wang, S Huang - Journal of Healthcare …, 2022 - hindawi.com
Coronary heart disease (CHD) is one of the most common severe cardiovascular diseases. Competitive endogenous RNAs (ceRNA) play critical roles in complex diseases. However, …
Number of citations: 7 www.hindawi.com

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